molecular formula C11H23NO B14556307 5-(Dimethylamino)non-6-en-1-ol CAS No. 62142-88-5

5-(Dimethylamino)non-6-en-1-ol

Cat. No.: B14556307
CAS No.: 62142-88-5
M. Wt: 185.31 g/mol
InChI Key: QAQPBRIKGAYUEY-UHFFFAOYSA-N
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Description

5-(Dimethylamino)non-6-en-1-ol is an organic compound with the molecular formula C11H23NO. It is a tertiary amine with a hydroxyl group and an unsaturated carbon chain. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)non-6-en-1-ol typically involves the reaction of a suitable alkene with a dimethylamine derivative. One common method is the hydroamination of non-6-en-1-ol with dimethylamine under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst such as palladium or platinum, which facilitates the addition of the amine to the alkene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)non-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions to replace the dimethylamino group.

Major Products

    Oxidation: Formation of 5-(Dimethylamino)non-6-en-1-one.

    Reduction: Formation of 5-(Dimethylamino)nonane.

    Substitution: Formation of 5-(Halogenated)non-6-en-1-ol derivatives.

Scientific Research Applications

5-(Dimethylamino)non-6-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)non-6-en-1-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)pent-3-en-1-ol
  • 5-(Dimethylamino)hex-4-en-1-ol
  • 5-(Dimethylamino)oct-7-en-1-ol

Uniqueness

5-(Dimethylamino)non-6-en-1-ol is unique due to its longer carbon chain and the position of the double bond, which can influence its reactivity and interactions with other molecules. Compared to shorter-chain analogs, it may exhibit different physical properties, such as solubility and boiling point, making it suitable for specific applications.

Properties

CAS No.

62142-88-5

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

5-(dimethylamino)non-6-en-1-ol

InChI

InChI=1S/C11H23NO/c1-4-5-8-11(12(2)3)9-6-7-10-13/h5,8,11,13H,4,6-7,9-10H2,1-3H3

InChI Key

QAQPBRIKGAYUEY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CCCCO)N(C)C

Origin of Product

United States

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